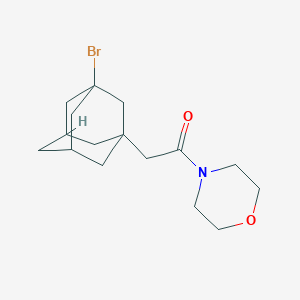![molecular formula C10H13N3O6 B12156350 N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine](/img/structure/B12156350.png)
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine is a synthetic compound that features a unique structure combining an oxazole ring with a dipeptide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-hydroxypropanoyl chloride and an amine derivative.
Coupling with Glycylglycine: The oxazole derivative is then coupled with glycylglycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the oxazole ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of saturated heterocyclic rings.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The dipeptide backbone may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine can be compared with other similar compounds, such as:
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycine: Lacks the additional glycine residue, which may affect its biological activity and stability.
N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]alanine: Contains an alanine residue instead of glycine, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of an oxazole ring with a dipeptide backbone, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O6 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-[[2-[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H13N3O6/c14-7(2-1-6-3-8(15)13-19-6)11-4-9(16)12-5-10(17)18/h3H,1-2,4-5H2,(H,11,14)(H,12,16)(H,13,15)(H,17,18) |
InChI Key |
VXCRQHWRQCYSRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ONC1=O)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12156270.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12156277.png)
![2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156282.png)
![2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12156287.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156289.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12156295.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B12156298.png)

![N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12156311.png)
![ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12156319.png)


![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156335.png)
![N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine](/img/structure/B12156347.png)
